molecular formula C15H22O B190891 alpha-Cyperone CAS No. 473-08-5

alpha-Cyperone

Cat. No.: B190891
CAS No.: 473-08-5
M. Wt: 218.33 g/mol
InChI Key: KUFXJZXMWHNCEH-DOMZBBRYSA-N
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Mechanism of Action

Target of Action

Alpha-Cyperone, a major active compound of Cyperus rotundus, has been reported to primarily target COX-2 and IL-6 . These targets play a crucial role in the inflammatory response. This compound also interacts with tubulin , a protein that forms microtubules, which are part of the cell’s cytoskeleton .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular functions. It binds and interacts with tubulin, distinctly destabilizing microtubule polymerization . This interaction could result in the reduction of inflammation, which would be highly beneficial for the treatment of inflammatory diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It is associated with the down-regulation of COX-2 and IL-6 via the negative regulation of the NFκB pathway in LPS-stimulated RAW 264.7 cells . This results in the reduction of inflammation. Furthermore, it enhances the nuclear translocation of Nrf2 , a key regulator of antioxidant response .

Pharmacokinetics

It is known that the compound is extracted from cyperus rotundus , suggesting that its bioavailability may depend on the extraction and preparation methods used.

Result of Action

The action of this compound leads to several molecular and cellular effects. It substantially decreases the production of reactive oxygen species (ROS), reduces the expression of pro-inflammatory cytokines, and attenuates cellular apoptosis . Moreover, it remarkably reduces the expression of cleaved-caspase-3 and Bax, and upregulates Bcl-2 . These effects suggest that this compound has potential therapeutic benefits in the prevention and treatment of neurodegenerative diseases such as Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Alpha-Cyperone interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the growth of various human fungal pathogens .

Cellular Effects

This compound has been observed to have significant effects on cellular processes. It abolishes the IL-1β-induced production of inflammatory cytokines in isolated rat chondrocytes, such as cyclooxygenase-2 (COX-2), tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits NF-κB activation by blocking its nuclear transfer, and decreasing the phosphorylation of mitogen-activated protein kinase (MAPKs) .

Properties

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFXJZXMWHNCEH-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197086
Record name (+)-alpha-Cyperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-08-5
Record name (+)-α-Cyperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyperone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-alpha-Cyperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-CYPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL24SG1C2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of alpha-Cyperone against malaria?

A1: this compound shows potential as an anti-malarial agent by targeting Odorant Binding Proteins (OBPs) in the Anopheles gambiae mosquito, the main vector for the malaria parasite Plasmodium falciparum. [] Molecular docking studies suggest that this compound binds strongly to OBP4, specifically interacting with amino acids Phe123, Ala106, Thr57, Ala52, Thr69, and Ile64 within the binding cavity. This interaction is believed to block the OBP4 receptor, leading to mosquito disorientation and potentially disrupting the mosquito's ability to locate human hosts. []

Q2: Are there any in vivo studies supporting the anti-malarial activity of this compound?

A2: While in silico studies show promising results, further in vivo studies are needed to confirm the efficacy and safety of this compound as an anti-malarial agent.

Q3: Does this compound exhibit any other biological activities besides its anti-malarial potential?

A3: Yes, research suggests that this compound might possess analgesic properties. A study evaluating the essential oil from fresh rhizomes of Cyperus rotundus, in which this compound is a major constituent, demonstrated significant reduction in pain response in an acetic acid-induced mice stretching model. []

Q4: What is the role of this compound in Xiang-Qi-Tang's therapeutic effects?

A4: this compound is one of the major active components of Xiang-Qi-Tang, a traditional Chinese herbal formula. Studies show that this compound, along with other active components of Xiang-Qi-Tang, exhibits anti-inflammatory and anticoagulant properties in LPS-treated rat cardiac microvascular endothelial cells. [] This effect is attributed to the inhibition of MAPK and NF-κB signaling pathways, which are involved in inflammatory and coagulation responses. []

Q5: What are the structural characteristics of this compound?

A5: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they do indicate its chemical structure as a sesquiterpene. Several studies mention techniques like GC-MS and NMR being used to identify and characterize this compound, confirming its structure and purity. [, , , , , , ]

Q6: How is this compound typically extracted and what is its yield from natural sources?

A6: this compound is primarily obtained from natural sources, particularly the rhizomes of plants like Cyperus rotundus. Hydrodistillation is a common method for extracting the essential oil, which contains this compound. [] The yield of essential oil from fresh rhizomes of Cyperus rotundus was found to be 0.4%, with this compound constituting 3.11% of the essential oil composition. [] Supercritical fluid extraction (SFE) followed by molecular distillation is another method for obtaining a more refined extract enriched in this compound. []

Q7: Are there any known methods to synthesize this compound chemically?

A7: Yes, there are stereospecific synthetic routes available for producing (+)-alpha-Cyperone. [, ] These synthetic approaches provide alternative ways to obtain this compound besides extraction from natural sources.

Q8: Have any studies investigated the stability and formulation of this compound for potential therapeutic applications?

A8: While the provided research highlights the potential therapeutic benefits of this compound, there is limited information available regarding specific studies on its stability under various conditions or formulation strategies to improve its stability, solubility, or bioavailability.

Q9: Is there any information on the safety and toxicity of this compound?

A9: Although one study mentions the LD50 value of this compound suggesting its safety for use in natural repellent development, [] comprehensive toxicological data and safety profiles are still limited. Further research is needed to assess potential adverse effects and establish its safety profile for various applications.

Q10: What analytical techniques are commonly employed to quantify and analyze this compound?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing and quantifying this compound in plant extracts and essential oils. [, ] High-performance liquid chromatography (HPLC) with UV detection has also been employed for the simultaneous determination of this compound and other compounds, such as nootkatone, in Cyperus rotundus samples. [] These analytical methods allow for the identification and quantification of this compound in complex mixtures.

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